molecular formula C14H8FNO6 B572200 4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid CAS No. 1373232-53-1

4-Fluoro-5'-nitrobiphenyl-3,3'-dicarboxylic acid

Cat. No.: B572200
CAS No.: 1373232-53-1
M. Wt: 305.217
InChI Key: CKJZZCYBUBGGBB-UHFFFAOYSA-N
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Description

4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid is a chemical compound with the molecular formula C14H8FNO6 and a molecular weight of 305.22 g/mol. It is characterized by the presence of a fluorine atom, a nitro group, and two carboxylic acid groups attached to a biphenyl structure. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluorobiphenyl followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbon dioxide under high pressure for carboxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or nitro groups are replaced by other substituents under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid include:

    4-Fluorobiphenyl-3,3’-dicarboxylic acid: Lacks the nitro group, which affects its reactivity and applications.

    5-Nitrobiphenyl-3,3’-dicarboxylic acid: Lacks the fluorine atom, leading to different chemical properties and reactivity.

    4-Fluoro-5’-aminobiphenyl-3,3’-dicarboxylic acid:

The uniqueness of 4-Fluoro-5’-nitrobiphenyl-3,3’-dicarboxylic acid lies in its combination of fluorine and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

5-(3-carboxy-5-nitrophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(4-8)16(21)22/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZZCYBUBGGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742940
Record name 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-53-1
Record name 4-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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